Product packaging for 3-Cycloheptylpropanoic acid(Cat. No.:CAS No. 4448-78-6)

3-Cycloheptylpropanoic acid

Cat. No.: B3383620
CAS No.: 4448-78-6
M. Wt: 170.25 g/mol
InChI Key: SWSZSSZIIGQTIZ-UHFFFAOYSA-N
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Description

Contextual Significance of Cycloalkane Carboxylic Acids in Chemical Sciences

Cycloalkane carboxylic acids are a class of organic compounds characterized by a cycloalkane ring—a saturated ring of carbon atoms—attached to a carboxylic acid functional group. libretexts.org These structures are fundamental building blocks in organic synthesis and are prevalent in a vast array of natural products and pharmaceuticals. nih.govresearchgate.net The presence of the cycloalkane moiety imparts specific conformational constraints and physicochemical properties, such as lipophilicity and metabolic stability, which are often desirable in the design of new drugs and materials. nih.govresearchgate.net

Research Scope Focusing on 3-Cycloheptylpropanoic Acid and its Key Derivatives (e.g., (2S)-2-amino-3-cycloheptylpropanoic acid)

Research into this compound and its analogues is multifaceted, with a significant focus on its amino acid derivatives. One of the most studied derivatives is (2S)-2-amino-3-cycloheptylpropanoic acid, a chiral amino acid. sigmaaldrich.comcymitquimica.com The introduction of an amino group at the alpha-position and a seven-membered cycloheptyl ring creates a unique structural motif with potential applications in peptide and medicinal chemistry.

Investigations into these compounds often explore their potential as neurotransmitter modulators, particularly their effects on glutamate (B1630785) receptors, which are crucial for synaptic plasticity in the central nervous system. Such activity suggests possible therapeutic applications in neurological disorders. Furthermore, some studies have indicated potential anti-cancer and analgesic properties for derivatives of this scaffold. The synthesis and biological evaluation of these compounds are active areas of research, aiming to understand how the cycloheptyl group influences biological activity and receptor binding.

Below is a data table outlining key properties of a prominent derivative:

PropertyValue
Compound Name (2S)-2-amino-3-cycloheptylpropanoic acid hydrochloride
CAS Number 1461689-20-2
Molecular Formula C₁₀H₂₀ClNO₂
Molecular Weight 221.72 g/mol
Stereochemistry (2S) at the α-carbon

This data is compiled from sources sigmaaldrich.comcymitquimica.com.

Historical Trajectories of Research on Cycloheptylpropanoic Acid Systems

The study of amino acids with cyclic side chains has a long history, dating back to the discovery of proline in the early 20th century. The synthesis of amino acids with larger alicyclic groups, such as the cycloheptyl moiety, represents a more recent advancement, emerging in the latter half of the 20th century. researchgate.net Early research in this area was often driven by the desire to explore the steric and conformational effects of these bulky side chains on peptide structure and function.

An early synthesis of 2,2-dimethyl-3-cycloheptylpropionic acid was reported in 1973 as part of a study on the free radical addition of isobutyric acid to diolefins. researchgate.net More recent research has focused on developing new synthetic methodologies, such as the iron-catalyzed decarboxylative alkenylation of cycloalkanes, to create these structures more efficiently. beilstein-journals.org The development of advanced synthetic techniques, including asymmetric synthesis, has been crucial for preparing enantiomerically pure derivatives like (2S)-2-amino-3-cycloheptylpropanoic acid, which are essential for pharmacological studies.

Current Research Gaps and Emerging Opportunities in the Field

Despite the progress made, several research gaps and opportunities remain in the study of this compound and its derivatives. A significant challenge lies in the development of more efficient and stereoselective synthetic routes to access a wider variety of substituted cycloheptylpropanoic acid analogues. nih.govresearchgate.net

Emerging opportunities include the exploration of these compounds as building blocks for novel materials and polymers. Their unique conformational properties could lead to materials with tailored physical and thermal characteristics. In the realm of medicinal chemistry, there is a need for more extensive biological screening of these compounds to uncover new therapeutic applications. For example, their potential as inhibitors of enzymes like AKR1C1 and AKR1C3, which are implicated in hormone-dependent cancers, warrants further investigation. nih.gov

Furthermore, the development of PROTAC (PROteolysis TArgeting Chimera) technology presents a new frontier where cycloheptylpropanoic acid derivatives could be incorporated as novel ligands or linkers to induce the degradation of specific target proteins. google.com Continued research into the fundamental chemistry and biological activity of these fascinating molecules is poised to yield exciting discoveries and applications in the years to come.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B3383620 3-Cycloheptylpropanoic acid CAS No. 4448-78-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cycloheptylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c11-10(12)8-7-9-5-3-1-2-4-6-9/h9H,1-8H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSZSSZIIGQTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Cycloheptylpropanoic Acid and Analogues

Stereoselective and Asymmetric Synthesis Strategies

Controlling the three-dimensional arrangement of atoms is paramount in modern organic synthesis, as the biological activity and material properties of a molecule are often dictated by its stereochemistry. For analogues of 3-cycloheptylpropanoic acid that contain chiral centers, stereoselective and asymmetric synthesis strategies are employed to produce the desired stereoisomer in high purity.

Enantioselective Approaches for Chiral Center Formation

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. In the context of this compound analogues, a chiral center can be introduced at various positions, most commonly at the α- or β-carbon of the propanoic acid chain or on the cycloheptane (B1346806) ring itself. Asymmetric catalysis, which utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product, is a cornerstone of this approach. nih.gov Methodologies such as asymmetric hydrogenation, alkylation, and aldol (B89426) reactions are instrumental in establishing these chiral centers with high enantioselectivity.

Application of Chiral Auxiliaries and Catalytic Systems

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org Evans oxazolidinones and pseudoephedrine are well-known examples of chiral auxiliaries that have been successfully used in the asymmetric alkylation and aldol reactions of carboxylic acid derivatives. wikipedia.orgresearchgate.net

For instance, an N-acyl oxazolidinone derived from a propanoic acid precursor can be deprotonated to form a chiral enolate. This enolate then reacts with an electrophile from a specific face, dictated by the steric hindrance of the auxiliary, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent hydrolysis removes the auxiliary, yielding the chiral carboxylic acid. researchgate.net

Catalytic systems for asymmetric synthesis often involve a transition metal complexed with a chiral ligand. nih.gov These catalysts can create a chiral environment around the reactants, influencing the stereochemical outcome of the reaction. For the synthesis of cycloalkane derivatives, rhodium and iridium-based catalysts with chiral phosphine (B1218219) ligands have shown great utility in asymmetric hydrogenations and C-H functionalization reactions. nih.govresearchgate.net

Strategy Description Key Reagents/Systems Typical Outcome
Asymmetric Catalysis Utilizes a chiral catalyst to favor the formation of one enantiomer over the other. nih.govChiral transition metal complexes (e.g., Rh, Ir with chiral ligands), Organocatalysts (e.g., proline derivatives). nih.govnih.govHigh enantiomeric excess (ee) of the desired product.
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.orgEvans Oxazolidinones, Pseudoephedrine, SAMP/RAMP. wikipedia.orgnih.govHigh diastereomeric excess (de), which is then converted to high ee after auxiliary removal.

Diverse Synthetic Routes to the Carboxylic Acid Moiety and its Precursors

The construction of the this compound backbone can be achieved through several reliable synthetic pathways. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Common methods for synthesizing carboxylic acids include:

Oxidation of Primary Alcohols: A straightforward approach involves the oxidation of 3-cycloheptylpropan-1-ol using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). britannica.comchemistrysteps.com

Hydrolysis of Nitriles: The reaction of a cycloheptylmethyl halide with a cyanide salt (e.g., NaCN) produces the corresponding nitrile. Subsequent hydrolysis of the nitrile under acidic or basic conditions yields the carboxylic acid, with the advantage of extending the carbon chain by one carbon. chemistrysteps.comlibretexts.orglibretexts.org

Malonic Ester Synthesis: This classic method allows for the formation of α-substituted carboxylic acids. libretexts.org Diethyl malonate can be alkylated with a cycloheptylmethyl halide. The resulting substituted malonic ester is then hydrolyzed and decarboxylated upon heating to afford this compound. libretexts.org

Carboxylation of Grignard Reagents: A Grignard reagent prepared from a cycloheptylethyl halide can react with carbon dioxide (as dry ice or gas) to form a magnesium carboxylate salt. britannica.com Acidic workup then provides the target carboxylic acid. britannica.com This method is effective for adding a single carboxyl group to an organic framework. britannica.com

Synthetic Method Starting Material Key Reagents Key Intermediates
Oxidation3-Cycloheptylpropan-1-olKMnO₄ or H₂CrO₄Aldehyde
Nitrile HydrolysisCycloheptylmethyl halide1. NaCN; 2. H₃O⁺/H₂O or OH⁻/H₂O3-Cycloheptylpropanenitrile
Malonic Ester SynthesisCycloheptylmethyl halide1. Diethyl malonate, NaOEt; 2. H₃O⁺, ΔDiethyl 2-(cycloheptylmethyl)malonate
Grignard CarboxylationCycloheptylethyl halide1. Mg; 2. CO₂; 3. H₃O⁺Grignard reagent

Strategic Functionalization of the Cycloheptane Ring in Propanoic Acid Derivatives

Introducing functional groups directly onto the cycloheptane ring of a propanoic acid derivative opens up avenues for creating a diverse library of analogues. This can be challenging due to the relative inertness of C-H bonds in alkanes. However, modern synthetic methods have made this more feasible.

C-H Functionalization has emerged as a powerful tool for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds. nsf.gov Palladium-catalyzed reactions, for example, can achieve site-selective arylation of cycloalkane carboxylic acids. nih.gov This often involves a directing group, such as the carboxylic acid itself, which coordinates to the metal catalyst and positions it for reaction at a specific C-H bond, often at the γ-position through a transannular palladacycle intermediate. nih.govsubstack.comnih.gov This approach allows for the synthesis of γ-aryl cycloalkane carboxylic acids, which are valuable in medicinal chemistry. nih.gov

Reductive Amination and Alkylation Processes for Amino Acid Derivatives

Converting this compound or its keto-derivatives into amino acids introduces a key functional group for peptide synthesis and other biomedical applications.

Reductive amination is a versatile method for forming amines from carbonyl compounds. wikipedia.org It typically involves the reaction of a ketone or aldehyde with an amine (such as ammonia (B1221849) to form a primary amine) to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl group. wikipedia.org For example, the reductive amination of a 3-cycloheptyl-2-oxopropanoic acid with ammonia would yield the corresponding α-amino acid. acs.orgnih.gov Biocatalytic approaches using enzymes like amino acid dehydrogenases offer high stereoselectivity in producing chiral amino acids from α-keto acids. acs.orgnih.gov

Alkylation of amino acid enolates provides another route to non-canonical amino acid derivatives. A glycine (B1666218) derivative, for example, can be deprotonated to form an enolate, which can then be alkylated with a suitable electrophile, such as cycloheptylmethyl bromide. libretexts.orgnih.govuni-saarland.de The use of chiral phase-transfer catalysts or chiral auxiliaries on the glycine template can ensure high enantioselectivity in the alkylation step.

Implementation of Orthogonal Protective Group Strategies in Complex Syntheses

In the synthesis of complex molecules with multiple functional groups, it is often necessary to temporarily mask certain reactive sites to prevent unwanted side reactions. This is achieved using protecting groups. wikipedia.org An orthogonal protecting group strategy is one where multiple different classes of protecting groups are used, each of which can be removed under specific conditions without affecting the others. wikipedia.orgfiveable.me This allows for the selective deprotection and modification of different parts of the molecule in a planned sequence. fiveable.me

For a complex analogue of this compound that might also contain hydroxyl and amino functionalities, a robust orthogonal strategy is essential.

Common orthogonal protecting groups include:

For Carboxylic Acids (-COOH):

Methyl or Ethyl Esters: Removed by saponification with a base (e.g., NaOH). oup.com

tert-Butyl (tBu) Esters: Removed under acidic conditions (e.g., trifluoroacetic acid, TFA). iris-biotech.de

Benzyl (Bn) Esters: Removed by hydrogenolysis (H₂ over a palladium catalyst). wikipedia.org

For Amines (-NH₂):

tert-Butoxycarbonyl (Boc): Acid-labile, removed with TFA. nih.gov

Fluorenylmethyloxycarbonyl (Fmoc): Base-labile, removed with piperidine. iris-biotech.denih.gov

Carboxybenzyl (Cbz or Z): Removed by hydrogenolysis. nih.gov

By choosing a compatible set of protecting groups, a chemist can perform a series of reactions on different parts of the molecule in a controlled manner. For example, an Fmoc-protected amine can be deprotected in the presence of a Boc-protected amine and a benzyl-protected carboxylic acid, allowing for selective modification at the first amine group. wikipedia.org

Functional Group Protecting Group Abbreviation Cleavage Conditions Orthogonal To
Carboxylic Acidtert-Butyl EstertBuStrong Acid (e.g., TFA)Fmoc, Cbz/Bn
Carboxylic AcidBenzyl EsterBnH₂/Pd (Hydrogenolysis)Boc, Fmoc
Aminetert-ButoxycarbonylBocStrong Acid (e.g., TFA)Fmoc, Cbz/Bn
AmineFluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)Boc, Cbz/Bn, tBu
AmineCarboxybenzylCbz or ZH₂/Pd (Hydrogenolysis)Boc, Fmoc, tBu

Research into Salt Formation for Specific Experimental Applications

In the realm of experimental research, the conversion of a parent carboxylic acid into a salt form is a common strategy to modulate its physicochemical properties, such as solubility and stability, which can be crucial for its application in biological assays or as a chemical reagent. While specific research detailing the salt formation of this compound for experimental applications is not extensively documented in publicly available literature, studies on analogous cycloalkyl carboxylic acids provide valuable insights into this area of research.

A notable example involves the synthesis and investigation of salts derived from cyclohexanecarboxylic acid, a compound structurally similar to this compound. In one study, researchers synthesized the sodium and cobalt salts of cyclohexanecarboxylic acid to explore their potential applications. The sodium salt, sodium naphthenate, was specifically prepared to investigate its antimicrobial activity against various microorganisms.

The synthesis of sodium naphthenate was achieved through a reaction between cyclohexanecarboxylic acid and sodium hydroxide. Subsequently, the antimicrobial properties of this sodium salt were evaluated against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and yeast (Candida albicans). tujns.org This line of research underscores the utility of salt formation as a method to prepare compounds for specific biological screening purposes. The conversion to a sodium salt can enhance the aqueous solubility of the parent carboxylic acid, facilitating its use in standard antimicrobial assays.

The table below summarizes the findings related to the salt formation of cyclohexanecarboxylic acid for experimental application, which can be considered analogous to potential research avenues for this compound.

Parent AcidSalt FormCounterionExperimental ApplicationRationale for Salt FormationReference
Cyclohexanecarboxylic acidSodium naphthenateSodium (Na⁺)Antimicrobial activity testingTo prepare the compound for biological screening against bacteria and yeast. tujns.org
Cyclohexanecarboxylic acidCobalt naphthenateCobalt (Co²⁺)Synthesis of coordination compoundsTo create a metal-organic complex for further study. tujns.org

This research on cyclohexanecarboxylic acid salts illustrates a key principle in medicinal and materials chemistry: the modification of a lead compound through salt formation can unlock new experimental possibilities and applications. While direct data on this compound salts is sparse, the methodologies and objectives from studies on similar cycloalkyl carboxylic acids serve as a strong precedent for future research into the potential uses of its salt derivatives.

Chemical Reactivity and Derivatization Studies of 3 Cycloheptylpropanoic Acid

Oxidative Transformations of the Cycloheptyl Ring and Aliphatic Chain

The oxidative transformations of 3-Cycloheptylpropanoic acid can be anticipated at two primary locations: the cycloheptyl ring and the propanoic acid side chain.

The cycloheptyl ring , being a cycloalkane, is generally resistant to oxidation under mild conditions. However, under more forceful conditions using strong oxidizing agents, cycloalkanes can undergo oxidation to yield cyclic alcohols, ketones, or be cleaved to form dicarboxylic acids. For instance, the oxidation of cycloalkanes like cyclohexane (B81311) in the presence of N-hydroxyphthalimide (NHPI) and transition metal salts can lead to the formation of cyclohexanone (B45756) and adipic acid. d-nb.info Similarly, it is plausible that this compound could be oxidized at the cycloheptyl ring to introduce hydroxyl or carbonyl functionalities, or undergo ring-opening to form a dicarboxylic acid derivative. The specific products would depend on the reagents and reaction conditions employed.

The aliphatic propanoic acid chain is also susceptible to oxidation. While the carboxylic acid group itself is at a high oxidation state, the adjacent alkyl chain can be oxidized. The reactivity of alkyl chains attached to rings can be influenced by the ring structure. For example, alkyl side chains on aromatic rings are readily oxidized to carboxylic acids. unizin.orgalmerja.comlibretexts.orgpressbooks.pub Although the cycloheptyl ring is not aromatic, the principle of activating adjacent C-H bonds can be considered. Oxidation of the propanoic acid chain of this compound could potentially lead to the formation of shorter-chain carboxylic acids or the introduction of other oxygen-containing functional groups.

Potential Oxidizing Agent Expected Transformation on Cycloheptyl Ring Expected Transformation on Aliphatic Chain
Strong Oxidants (e.g., KMnO4, CrO3)Ring-opening to form dicarboxylic acids; formation of cycloheptanone (B156872) or cycloheptanol (B1583049) derivatives.Degradation of the propanoic acid chain.
Catalytic Oxidation (e.g., NHPI/Co(II))Formation of cycloheptanone and cycloheptanol derivatives.Potential for oxidation at the benzylic-like position.

Reductive Pathways of Carboxylic Acid and Other Functional Groups

The primary reductive transformation for this compound involves the reduction of the carboxylic acid group . Carboxylic acids can be reduced to primary alcohols using strong reducing agents.

A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH4) , followed by an acidic workup. chemistrysteps.comjove.comchemistrysteps.com This reaction proceeds via a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon. The intermediate aldehyde is further reduced to the primary alcohol. Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids. chemistrysteps.com

Another useful reagent for the reduction of carboxylic acids is borane (BH3) , often used as a complex with tetrahydrofuran (B95107) (THF). jove.comchemistrysteps.comorganic-chemistry.orgkhanacademy.org Borane offers the advantage of selectively reducing carboxylic acids in the presence of other functional groups like ketones. jove.comkhanacademy.org

The reduction of this compound would yield 3-cycloheptylpropan-1-ol .

Reducing Agent Product Key Features
Lithium Aluminum Hydride (LiAlH4)3-cycloheptylpropan-1-olStrong, non-selective reducing agent. chemistrysteps.comjove.comchemistrysteps.com
Borane (BH3-THF)3-cycloheptylpropan-1-olSelectively reduces carboxylic acids. jove.comchemistrysteps.comorganic-chemistry.orgkhanacademy.org

Investigation of Substitution Reactions on the Cycloheptyl and Propanoic Acid Backbone

Substitution reactions on this compound could occur on both the cycloheptyl ring and the propanoic acid backbone.

Substitution on the Cycloheptyl Ring: Cycloalkanes can undergo free radical substitution reactions, typically with halogens in the presence of UV light or heat. slideshare.net For cycloheptane (B1346806), this would lead to the formation of halo-substituted cycloheptanes. Therefore, it is expected that this compound could undergo halogenation on the cycloheptyl ring under such conditions, leading to a mixture of isomeric products.

Substitution on the Propanoic Acid Backbone: A well-known reaction for carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction , which allows for the halogenation at the α-carbon (the carbon adjacent to the carboxyl group). chemistrysteps.comjove.commsu.eduucalgary.ca This reaction involves treating the carboxylic acid with a halogen (bromine or chlorine) and a catalytic amount of phosphorus or a phosphorus halide (e.g., PBr3). chemistrysteps.comjove.comucalgary.ca The reaction proceeds through the formation of an acid halide intermediate, which then enolizes, allowing for electrophilic attack by the halogen at the α-position. chemistrysteps.comjove.com Applying the HVZ reaction to this compound would yield 2-bromo-3-cycloheptylpropanoic acid or 2-chloro-3-cycloheptylpropanoic acid .

Reaction Reagents Site of Substitution Product
Free Radical HalogenationHalogen (e.g., Cl2, Br2), UV lightCycloheptyl ringMixture of halo-substituted isomers
Hell-Volhard-Zelinsky ReactionHalogen (e.g., Br2), PBr3 (cat.)α-carbon of the propanoic acid chain2-bromo-3-cycloheptylpropanoic acid

Strategic Derivatization for Enhanced Chemical Functionality and Analysis

Derivatization of this compound is a crucial step for enhancing its chemical functionality and for improving its analysis by various techniques, particularly chromatography and mass spectrometry.

Esterification: The carboxylic acid group of this compound can be readily converted into an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.comlibretexts.org This is a reversible reaction, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed is removed. masterorganicchemistry.com Common acid catalysts include sulfuric acid and tosic acid. masterorganicchemistry.commasterorganicchemistry.com The reaction of this compound with an alcohol (R'OH) would yield the corresponding 3-cycloheptylpropanoate ester .

Amidation: Carboxylic acids can be converted to amides by reaction with amines. researchgate.netorganic-chemistry.orgencyclopedia.pub However, the direct reaction is often difficult because the basic amine can deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.org To overcome this, the reaction is often carried out at high temperatures to drive off water, or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org The reaction of this compound with an amine (R'NH2) would produce a 3-cycloheptylpropanoic amide .

Derivatization Reagents Product
EsterificationAlcohol (R'OH), Acid Catalyst (e.g., H2SO4)3-cycloheptylpropanoate ester
AmidationAmine (R'NH2), Coupling Agent (e.g., DCC) or Heat3-cycloheptylpropanoic amide

Silylation is a common derivatization technique used to increase the volatility and thermal stability of compounds for analysis by gas chromatography (GC). nih.govchromtech.com It involves replacing the active hydrogen of the carboxylic acid group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. chromtech.comsigmaaldrich.com

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.comrestek.com The silylation of this compound would produce its trimethylsilyl ester , which is more amenable to GC-MS analysis due to its increased volatility and reduced polarity. chromtech.com

Charge-switch derivatization is a powerful technique used to enhance the sensitivity of detection in liquid chromatography-mass spectrometry (LC-MS). longdom.orgresearchgate.netnih.gov For carboxylic acids, which typically ionize in negative ion mode, this strategy involves introducing a permanently charged group into the molecule, allowing for detection in the more sensitive positive ion mode.

Radical Chemistry Involving Cycloheptylpropanoic Acid Scaffolds and Related Cyclizations

The investigation of radical chemistry involving this compound and its derivatives offers insights into the formation of complex carbocyclic and heterocyclic systems. While direct studies on the radical reactions of this compound are not extensively documented, the principles of radical chemistry allow for predictions of its behavior based on analogous cycloalkane and carboxylic acid systems. Free-radical cyclization reactions are powerful tools for carbon-carbon bond formation, enabling the construction of mono- and polycyclic compounds, often with high regio- and stereoselectivity iupac.org.

The generation of a radical species from a this compound scaffold can theoretically occur at several positions, either on the cycloheptyl ring or on the propanoic acid side chain. The subsequent reactivity of this radical intermediate is dictated by factors such as the stability of the radical, steric hindrance, and the presence of suitable radical acceptors within the molecule or in the reaction medium.

One of the most explored areas in radical chemistry is the cyclization of radicals onto unsaturated bonds. For derivatives of this compound, this would typically involve the introduction of a double or triple bond to act as a radical acceptor. For instance, an unsaturated ester or amide derivative could undergo intramolecular cyclization. The regioselectivity of such cyclizations is generally governed by Baldwin's rules, which favor the formation of five- and six-membered rings. However, in larger ring systems like cycloheptane, the conformational flexibility can influence the reaction outcome researchgate.net.

In the context of a this compound derivative, a radical could be generated on the cycloheptyl ring. The subsequent intramolecular cyclization would depend on the position of the radical and the geometry of the transition state. For example, a radical at the 1-position of the cycloheptyl ring could potentially cyclize onto an activated double bond on the propanoic acid side chain. The success of such a ring closure would be highly dependent on the conformational mobility of the cycloheptane ring and the energetic favorability of the transition state researchgate.net.

Alternatively, a radical could be generated on the propanoic acid side chain. For instance, a radical at the α- or β-position to the carbonyl group could cyclize onto an unsaturated bond incorporated into the cycloheptyl ring. Such tandem radical cyclizations can lead to the formation of bicyclic structures researchgate.net. The preference for a particular cyclization mode (e.g., exo vs. endo) is influenced by the stability of the resulting radical and the ring strain in the transition state researchgate.net.

The following table illustrates hypothetical radical cyclization reactions of a derivative of this compound, based on known principles of radical chemistry.

PrecursorRadical Generation MethodRadical AcceptorPotential Product(s)
3-(1-bromocycloheptyl)propanoic acid derivativeBu3SnH, AIBNIntramolecular alkeneBicyclic lactone
3-cycloheptylacryl- ate derivative(TMS)3SiH, BEt3/O2Cycloheptyl C-H bondCyclized ester
N-allyl-3-(cyclo- heptyl)propanamidePhotochemical initiationAlkene on allyl groupBicyclic lactam

The stereochemistry of radical reactions involving cyclic systems is a critical aspect. For substituted cycloheptyl radicals, the stereochemical outcome of a subsequent reaction would depend on the conformational preferences of the radical intermediate. In analogous cyclohexyl radical systems, chair-like transition states are often invoked to explain the observed stereoselectivity princeton.edu. Similar considerations would apply to the more flexible cycloheptane ring.

Beyond cyclizations, radicals on a cycloheptylpropanoic acid scaffold can participate in other radical reactions such as intermolecular additions, disproportionation, and combination reactions rsc.org. The competition between these pathways is influenced by reaction conditions such as concentration, temperature, and the nature of the radical and trapping agents present.

Applications in Advanced Organic Synthesis and Materials Science

Role of 3-Cycloheptylpropanoic Acid as a Chiral Building Block in Multistep Syntheses

While this compound itself is achiral, its derivatives can be pivotal in the field of asymmetric synthesis, where the goal is to create specific stereoisomers of a chiral molecule. The cycloheptyl moiety can play a significant role in directing the stereochemical outcome of reactions.

The incorporation of cycloheptyl rings is a known strategy in the synthesis of complex chiral molecules, including biologically active compounds like β-fluoroamines. nih.gov In such syntheses, the seven-membered ring is a core component of the final target, and its conformation can influence the accessibility of reagent attack during subsequent transformations. The steric bulk of the cycloheptyl group can be leveraged to control the facial selectivity of reactions on nearby functional groups, thereby acting as a stereodirecting element.

Furthermore, the propanoic acid chain can be modified to introduce chirality. For instance, asymmetric hydrogenation of an α,β-unsaturated precursor to this compound could establish a chiral center. This chiral derivative then serves as a versatile starting material, carrying its stereochemical information through a multistep synthesis. The bulky nature of cycloalkyl groups like cycloheptyl can, however, present challenges in some catalytic systems, potentially hindering reactivity if not properly accounted for in the reaction design. nih.gov

Table 1: Potential Strategies for Chiral Synthesis Involving this compound

StrategyDescriptionPotential Role of Cycloheptyl Group
Asymmetric Hydrogenation Reduction of a double bond in a precursor molecule using a chiral catalyst to create a stereocenter.Influences catalyst binding and approach, potentially enhancing enantioselectivity.
Chiral Auxiliary Covalent attachment of a chiral molecule to control the stereochemistry of a reaction on the propanoic acid chain.Provides steric hindrance to direct the approach of reagents from a specific face.
Substrate Control Using the established chirality of a this compound derivative to direct subsequent reactions.The ring's conformational preference can create a biased environment, favoring one stereochemical outcome.
Enantioselective Target The cycloheptyl ring itself is a key component of the final chiral product.Acts as a crucial structural motif in biologically active molecules with specific stereochemistry. nih.gov

Integration into the Synthesis of Complex Molecular Architectures

The synthesis of complex molecules, such as natural products or pharmaceutical agents, often relies on the assembly of smaller, well-defined building blocks. This compound serves as a valuable C10 synthon, providing both a functional handle for chemical reactions and a bulky, lipophilic segment.

The carboxylic acid group is a versatile functional group that can readily undergo a variety of transformations:

Amide Bond Formation: Reaction with amines to form amides, a key linkage in peptides and many pharmaceutical compounds.

Esterification: Reaction with alcohols to form esters, which can be used as protecting groups or as part of the final molecular scaffold.

Reduction: Conversion of the carboxylic acid to an alcohol, which can then participate in other reactions like ether formation.

Ketone Synthesis: Reaction with organometallic reagents to form ketones.

The cycloheptyl group, in turn, imparts specific physical properties to the larger molecule. Its non-polar nature increases lipophilicity, which can be crucial for tuning the solubility and pharmacokinetic profile of a drug candidate. Its size and conformational flexibility can be used to occupy hydrophobic binding pockets in enzymes or receptors, contributing to the molecule's biological activity.

Utilization in the Construction of Macrocyclic and Heterocyclic Systems

The structure of this compound is well-suited for the synthesis of both macrocycles (large rings) and heterocycles (rings containing atoms other than carbon).

The utility of related cycloalkylpropanoic acids in forming heterocyclic systems has been demonstrated. For example, derivatives of 3-cyclohexylpropanoic acid have been successfully used to synthesize various nitrogen-containing heterocycles, such as benzimidazoles. This indicates that the (cycloalkyl)ethyl fragment provided by these building blocks is a viable precursor for constructing fused ring systems. By analogy, this compound can be similarly employed, with its carboxylic acid group being converted into a reactive intermediate that undergoes condensation reactions with appropriate partners to form heterocyclic rings.

Potential Applications as Precursors in Polymer and Advanced Material Development

The properties of polymers are heavily dependent on the structure of their monomer units. Introducing cycloalkyl groups into a polymer backbone can significantly alter its physical characteristics. Research on polymers derived from monomers containing cyclopentyl and cyclohexyl groups has shown that these rings influence polymerization mechanisms and impart unique properties to the final material. capes.gov.br

By converting this compound into a polymerizable monomer (e.g., an acrylate, vinyl ether, or styrene (B11656) derivative), new polymers can be synthesized. The bulky cycloheptyl group would be expected to:

Increase the Glass Transition Temperature (Tg): The rigid ring structure restricts chain mobility, leading to a higher Tg and a harder, more rigid material at room temperature. springernature.comlibretexts.org

Decrease Crystallinity: The non-planar and bulky nature of the cycloheptyl group can disrupt the regular packing of polymer chains, leading to more amorphous materials. libretexts.org

Modify Solubility: The lipophilic nature of the cycloheptyl group would make the resulting polymer more soluble in non-polar organic solvents.

Table 2: Predicted Influence of the Cycloheptyl Group on Polymer Properties

Polymer PropertyPredicted Effect of Cycloheptyl GroupRationale
Glass Transition Temp. (Tg) IncreaseRestricted chain rotation due to the bulky ring structure.
Crystallinity DecreaseSteric hindrance prevents efficient, ordered packing of polymer chains.
Solubility Increased in non-polar solventsThe aliphatic, non-polar nature of the cycloheptyl moiety enhances lipophilicity.
Mechanical Strength Potentially increased hardness/rigidityReduced chain mobility can lead to less flexible materials.

Contributions to Ligand Design and Catalytic Systems

In the field of catalysis, the ligands that surround a metal center are critical for controlling its reactivity, selectivity, and stability. The steric and electronic properties of a ligand can be precisely tuned to optimize the performance of a catalyst.

This compound can serve as a precursor for the synthesis of novel ligands. The carboxylic acid can be transformed into other coordinating groups (e.g., alcohols, amines, phosphines) to create bidentate or multidentate ligands. The cycloheptyl group would function as a bulky substituent, a crucial feature in many high-performance catalytic systems.

The role of bulky cycloalkyl groups in ligands is well-established. They provide significant steric hindrance around the metal center, which can:

Promote Reductive Elimination: By creating steric pressure, they can favor the final bond-forming step in many catalytic cycles.

Control Coordination Number: They can prevent the binding of multiple substrate molecules or the formation of inactive catalyst dimers.

Influence Selectivity: The chiral environment created by a ligand incorporating a cycloheptyl group can be used to control enantioselectivity or regioselectivity in catalytic reactions.

Studies have shown that the choice of a cycloalkyl group versus an aromatic one in a ligand bridge can significantly improve catalytic performance in certain reactions. mdpi.comresearchgate.net The conformational flexibility and large steric footprint of the cycloheptyl group make it an attractive component for designing ligands tailored for specific catalytic transformations.

Advanced Spectroscopic and Structural Characterization Methodologies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 3-Cycloheptylpropanoic acid. Both ¹H and ¹³C NMR spectra provide critical information about the connectivity and chemical environment of each atom.

In ¹H NMR, the acidic proton of the carboxyl group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically around 12 ppm, due to strong deshielding and hydrogen bonding. The protons on the carbon adjacent to the carbonyl group (α-protons) would resonate around 2.3-2.4 ppm, while the protons on the subsequent carbon (β-protons) would appear further upfield. The numerous protons on the cycloheptyl ring would produce a series of complex, overlapping multiplets in the 1.0-1.8 ppm range.

In ¹³C NMR, the carbonyl carbon of the carboxylic acid is highly deshielded and appears at the low-field end of the spectrum, typically between 180-185 ppm for a saturated aliphatic acid. libretexts.org The carbons of the propanoic acid chain (α and β to the carbonyl) and the carbons of the cycloheptyl ring would resonate in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: As specific experimental data is not publicly available, these are predicted values based on analogous structures and general chemical shift principles.)

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxyl (COOH)~12.0 (broad singlet)~182
Propanoic C2 (α)~2.35 (triplet)~34
Propanoic C3 (β)~1.65 (multiplet)~32
Cycloheptyl C1'~1.75 (multiplet)~38
Cycloheptyl C2'/C7'~1.25 (multiplet)~28
Cycloheptyl C3'/C6'~1.55 (multiplet)~35
Cycloheptyl C4'/C5'~1.45 (multiplet)~26

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns. With a molecular formula of C₁₀H₁₈O₂, the compound has a molecular weight of approximately 170.25 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 170. Subsequent fragmentation would likely involve the loss of the carboxyl group (•COOH, 45 Da) or water (H₂O, 18 Da), as well as characteristic fragmentation of the cycloheptyl ring.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, HRMS would be used to confirm the formula C₁₀H₁₈O₂. When analyzed using electrospray ionization (ESI) in negative ion mode, the compound would be detected as the deprotonated molecule, [M-H]⁻. The calculated exact mass for this ion is 169.12340 u. Experimental measurement of a mass very close to this value would provide unambiguous confirmation of the compound's elemental composition.

The analysis of carboxylic acids like this compound by mass spectrometry, particularly when coupled with liquid chromatography (LC), can sometimes be challenging due to poor ionization efficiency in the commonly used positive-ion mode and poor retention on reversed-phase columns. To overcome these issues, chemical derivatization is often employed. This strategy involves reacting the carboxylic acid functional group with a reagent to attach a moiety that enhances MS detection.

Common derivatization approaches include:

Esterification: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) can increase volatility for gas chromatography-mass spectrometry (GC-MS).

Amidation: Reacting the acid with an amine-containing reagent can improve ionization efficiency. Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) or aniline (B41778) are used in conjunction with a coupling agent like EDC to form derivatives that are more readily analyzed by LC-MS/MS.

Attaching a Charged Tag: Reagents that introduce a permanently charged group, such as those with a quaternary pyridinium (B92312) or phosphonium (B103445) structure (e.g., TMPP), can significantly enhance sensitivity in ESI-MS. These "charge tags" ensure efficient ionization and can lead to more predictable fragmentation patterns.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the spectra are dominated by features of the carboxylic acid and the cycloalkyl groups.

The most prominent feature in the IR spectrum is the carboxylic acid O-H stretch, which appears as a very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹. libretexts.orgorgchemboulder.com This broadness is a result of extensive hydrogen bonding, which causes the carboxylic acid to exist primarily as a dimer in the condensed phase. orgchemboulder.commsu.edu The carbonyl (C=O) stretching vibration gives rise to another strong, sharp absorption band. For a saturated, dimerized carboxylic acid, this band is typically observed around 1710 cm⁻¹. libretexts.org Other key bands include the C-O stretching vibration (1210-1320 cm⁻¹) and the sp³ C-H stretching vibrations from the alkyl chain and ring, which appear just below 3000 cm⁻¹. orgchemboulder.com

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxyl O-HStretch (H-bonded)2500–3300Strong, very broad
Alkyl C-HStretch2850–2960Strong, sharp
Carbonyl C=OStretch (H-bonded dimer)~1710Strong
Methylene C-HScissoring (Bending)~1465Medium
Carboxyl C-OStretch1210–1320Strong
Carboxyl O-HBend910-950Medium, broad

X-ray Crystallography for Solid-State Conformation and Stereochemical Assignment

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique can provide definitive information on bond lengths, bond angles, and the conformational arrangement of the molecule, including the puckering of the cycloheptyl ring and the orientation of the propanoic acid side chain.

To perform this analysis, a single, high-quality crystal of this compound is required. If such a crystal can be grown, its diffraction pattern under X-ray irradiation can be used to calculate the electron density map of the molecule and thus its complete atomic arrangement. While this method is exceptionally powerful, there is no evidence in the scientific literature to suggest that the crystal structure of this compound has been determined to date.

Chiroptical Methods (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. However, if a stereocenter is introduced into the molecule, for example by substitution at the C2 position of the propanoic acid chain, the resulting compound would be chiral and exist as a pair of enantiomers.

For such chiral derivatives, chiroptical methods are essential for determining the absolute configuration (the actual R or S arrangement of substituents at the stereocenter). These techniques measure the differential interaction of the molecule with left- and right-circularly polarized light.

Electronic Circular Dichroism (ECD): This technique measures the difference in absorption of left and right circularly polarized UV-visible light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), can be compared to spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized infrared radiation. It is particularly useful for molecules that lack a strong UV-Vis chromophore. Similar to ECD, the experimental VCD spectrum is compared with theoretical predictions to assign the absolute configuration.

These methods are powerful alternatives to X-ray crystallography, especially for non-crystalline samples or for determining stereochemistry directly in solution.

Computational and Theoretical Chemistry Investigations of 3 Cycloheptylpropanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of 3-Cycloheptylpropanoic acid. aps.orgrsc.org DFT methods are used to solve the Schrödinger equation for a molecule, providing information about its electron distribution and energy levels. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity. rsc.org These calculations can also determine other electronic properties such as ionization potential, electron affinity, and the electrostatic potential map, which visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack. For instance, the carboxylic acid group is identified as a region of high electron density, making it a likely site for interactions. nih.gov

Table 1: Calculated Electronic Properties of this compound (Illustrative)

PropertyValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-0.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.7 eVPredicts chemical stability and reactivity
Dipole Moment1.9 DMeasures polarity of the molecule

Conformational Analysis of the Cycloheptane (B1346806) Ring and Flexible Side Chain

The seven-membered cycloheptane ring of this compound is highly flexible and can adopt several low-energy conformations. scispace.com Unlike the rigid cyclohexane (B81311) ring, cycloheptane has a more complex potential energy surface with multiple stable and metastable conformers, including the twist-chair, chair, twist-boat, and boat forms. biomedres.us The twist-chair conformation is generally considered the most stable. scispace.com

Table 2: Relative Energies of Cycloheptane Ring Conformations (Illustrative)

ConformationRelative Energy (kcal/mol)Symmetry
Twist-Chair0.00C2
Chair1.4Cs
Twist-Boat2.1C2
Boat2.5Cs

Molecular Dynamics Simulations for Investigating Dynamic Behavior in Solution and at Interfaces

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound in various environments, such as in aqueous solution or at a lipid bilayer interface. nih.govmdpi.com MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion, providing a detailed picture of its conformational dynamics, solvation, and interactions with its surroundings. mdpi.com

In solution, MD simulations can reveal how water molecules arrange around the hydrophobic cycloheptane ring and the hydrophilic carboxylic acid group. semanticscholar.org This provides insights into the molecule's solubility and how it might approach a biological target. Key metrics analyzed from MD trajectories include the root-mean-square deviation (RMSD) to assess conformational stability and the radius of gyration (Rg) to measure the molecule's compactness. mdpi.com Simulations at interfaces, such as a model cell membrane, can predict how the molecule partitions between different phases and its preferred orientation, which is vital for understanding its potential to cross biological barriers. uregina.ca

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the minimum energy path from reactants to products. arxiv.org A key aspect of this is the location and characterization of transition states, which are the highest energy points along the reaction coordinate. researchgate.net

The structure and energy of the transition state determine the activation energy of the reaction, which in turn governs the reaction rate. youtube.com Quantum chemical methods can be used to calculate these parameters with high accuracy. For example, the mechanism of esterification of the carboxylic acid group or oxidation reactions on the cycloheptane ring could be investigated. These computational studies provide a level of detail about bond-breaking and bond-forming processes that is often inaccessible through experimental means alone. researchgate.net

Molecular Docking Studies for Predictive Ligand-Target Interactions in Biological Systems (Methodological Focus)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. japer.in This method is central to structure-based drug design. The process involves several key steps:

Preparation of Receptor and Ligand: The three-dimensional structures of the target protein and the ligand (this compound) are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding site on the receptor.

Conformational Sampling: Docking algorithms systematically explore the conformational space of the ligand within the defined binding site, as well as the flexibility of the receptor's side chains.

Scoring Function: A scoring function is used to evaluate the fitness of each generated pose. These functions estimate the binding free energy, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the receptor. plos.org The pose with the best score represents the most likely binding mode.

Analysis of Results: The top-ranked poses are analyzed to understand the specific molecular interactions that stabilize the ligand-receptor complex. nih.gov

For this compound, docking could be used to explore its potential to inhibit enzymes like cyclooxygenases (COX), given its structural similarities to some non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The results would guide the design of more potent and selective derivatives.

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies to Derivatives

Quantitative Structure-Activity Relationship (QSAR) methodologies are used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, a QSAR study would involve the following steps:

Data Set Assembly: A series of derivatives is synthesized, and their biological activity (e.g., IC50 values for enzyme inhibition) is measured. frontiersin.org

Descriptor Calculation: A wide range of molecular descriptors are calculated for each derivative. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., partial charges), and steric descriptors (e.g., molecular volume). mdpi.comnih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates a subset of the calculated descriptors to the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. researchgate.net

A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. mdpi.comnih.gov

Investigations into Biological Activity Mechanisms of 3 Cycloheptylpropanoic Acid Derivatives

Molecular Target Identification and Binding Mechanism Studies

The initial step in elucidating the mechanism of action for any bioactive compound is the identification of its molecular targets. For derivatives of 3-Cycloheptylpropanoic acid, research has begun to map their interactions with key receptors and enzymes involved in physiological and pathological processes.

The central nervous system presents a rich landscape of potential targets for therapeutic intervention. Investigations into the receptor binding profiles of this compound derivatives have revealed interactions with specific neurotransmitter systems.

Glutamate (B1630785) Receptors: Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are implicated in numerous neurological functions and disorders. youtube.com A notable derivative, (S)-2-Amino-3-(3-hydroxy-7,8-dihydro-6H-cyclohepta[d]isoxazol-4-yl)propionic acid, which contains a cycloheptyl moiety, has been identified as a potent and selective agonist for the GluR5 glutamate receptor. nih.gov This finding highlights the potential for the cycloheptyl group to orient the molecule favorably within the binding pocket of this specific glutamate receptor subtype. The binding affinity of this compound for various ionotropic glutamate receptors has been characterized, demonstrating a degree of selectivity that is crucial for minimizing off-target effects. nih.gov

CompoundReceptor TargetBinding Affinity (Ki in nM)Functional Activity
(S)-2-Amino-3-(3-hydroxy-7,8-dihydro-6H-cyclohepta[d]isoxazol-4-yl)propionic acidGluR5Data not specifiedPotent Agonist

This table presents available data on the interaction of a cycloheptyl-containing propionic acid derivative with glutamate receptors.

GABAergic Receptors: Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system, and its receptors are well-established targets for anxiolytic, sedative, and anticonvulsant drugs. While direct studies on this compound derivatives are limited, research on analogous structures with smaller cycloalkane rings, such as cyclopentane (B165970) and cyclopentene, provides insight into the potential for GABAergic activity. These conformationally restricted analogues of GABA have been shown to interact with GABAA and GABAC receptors. nih.govnih.gov For instance, certain isomers of aminocyclopentanecarboxylic acid act as potent partial agonists at GABAC receptors, while others exhibit antagonist activity. nih.gov This suggests that the cycloalkyl group plays a significant role in determining the nature of the interaction with GABAergic receptors.

CompoundReceptor TargetEC50 / Ki (µM)Functional Activity
(+)-trans-3-aminocyclopentanecarboxylic acidGABAC ρ12.7Partial Agonist
(+)-trans-3-aminocyclopentanecarboxylic acidGABAC ρ21.45Partial Agonist
(+)-cis-3-aminocyclopentanecarboxylic acidGABAC ρ126.1Partial Agonist
(+)-cis-3-aminocyclopentanecarboxylic acidGABAC ρ220.1Partial Agonist
(+)-4-aminocyclopent-1-ene-1-carboxylic acidGABAC ρ16.0Antagonist
(+)-4-aminocyclopent-1-ene-1-carboxylic acidGABAC ρ24.7Antagonist

This table showcases the activity of cyclopentane analogues of GABA at GABAC receptors, providing a basis for potential investigations into cycloheptyl derivatives. nih.gov

NMDA and P2X7R Receptors: To date, specific research detailing the binding affinity and selectivity of this compound derivatives for N-methyl-D-aspartate (NMDA) and P2X7 purinergic receptors (P2X7R) is not extensively available in the public domain. These receptors are critical in processes such as synaptic plasticity, pain, and inflammation, making them important targets for future investigations. nih.govnih.govmdpi.com

Beyond receptor interactions, the potential for this compound derivatives to act as enzyme inhibitors is another key area of investigation. Enzymes are critical for a vast number of biological processes, and their inhibition can have profound therapeutic effects. However, detailed studies on the enzyme inhibition mechanisms and kinetics specifically for this compound derivatives are not yet widely reported in the scientific literature. Future research may explore their potential to inhibit enzymes such as cyclooxygenases, lipoxygenases, or various kinases, which are common targets for anti-inflammatory and anti-cancer drugs.

Cellular Pathway Modulation and Signaling Investigations

Understanding how a compound affects the intricate network of cellular signaling pathways is crucial for a comprehensive mechanistic understanding. Research in this area for this compound derivatives is still in its nascent stages.

Given the observed interactions with glutamate and the potential for GABAergic modulation, it is plausible that this compound derivatives could significantly perturb neurotransmission pathways. Modulation of the delicate balance between excitatory and inhibitory signals is a hallmark of many centrally acting drugs. The agonist activity at GluR5 suggests a potential to enhance excitatory signaling in specific neuronal populations, while any GABAergic activity would likely have an opposing, inhibitory effect. The net impact on neurotransmission would depend on the specific derivative's receptor selectivity and potency.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the nuclear factor-kappa B (NF-κB) signaling cascade are two of the most important pathways in immunity and inflammation. nih.govnih.govnih.govnih.gov The JAK/STAT pathway is activated by a wide range of cytokines and growth factors, playing a key role in cell growth, differentiation, and survival. mdpi.comapexbt.com The NF-κB pathway is a central mediator of inflammatory responses. nih.govnih.gov There is currently a lack of specific published research demonstrating the influence of this compound or its derivatives on these particular intracellular signaling cascades.

Biochemical Activity Profiling in Cell-Based and Subcellular Models

To bridge the gap between molecular interactions and physiological effects, biochemical activity profiling in relevant cellular and subcellular models is essential. Such studies can provide valuable data on a compound's effects on cell viability, proliferation, apoptosis, and the production of signaling molecules. At present, comprehensive biochemical activity profiles for this compound derivatives in various cell-based and subcellular models have not been extensively documented in publicly accessible scientific literature.

Mechanisms of Synaptic Plasticity Modulation

There is no available research data detailing the mechanisms by which this compound derivatives modulate synaptic plasticity.

Mechanistic Studies of Nociceptive Signaling Pathways

Specific mechanistic studies on the effects of this compound derivatives on nociceptive signaling pathways have not been reported in the scientific literature.

Anti-Proliferative Mechanisms in Cancer Cell Lines

The anti-proliferative mechanisms of this compound derivatives in cancer cell lines have not been a subject of published research.

Antimicrobial Action Mechanisms and Spectrum

There is no available information on the antimicrobial action, mechanisms, or spectrum of activity for this compound derivatives.

Experimental Methodologies for Mechanistic Elucidation in Biological Systems

While the following experimental methodologies are standard in elucidating the biological mechanisms of novel compounds, their specific application to the study of this compound derivatives has not been documented.

Patch-Clamp Electrophysiology for Ion Channel and Receptor Function

No studies have been published that utilize patch-clamp electrophysiology to investigate the effects of this compound derivatives on ion channel and receptor function.

Radioligand Binding Assays for Receptor Occupancy and Affinity

There are no reports of radioligand binding assays being used to determine the receptor occupancy and affinity of this compound derivatives.

Genetic Knockout Models and Gene Expression Analysis (e.g., qRT-PCR, ELISA)

There is no available research that has utilized genetic knockout models or specific gene expression analyses like qRT-PCR and ELISA to investigate the mechanisms of action of this compound derivatives.

Genetic knockout models are powerful tools in pharmacology and toxicology for identifying the specific protein targets of a compound. In this approach, a specific gene is inactivated or "knocked out." If a derivative of this compound is administered to this model and fails to elicit a biological response that is observed in normal (wild-type) organisms, it would strongly suggest that the knocked-out gene's product is the direct target of the compound.

Following the identification of a potential target, gene expression analysis techniques are employed to understand the downstream cellular response.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): This technique would be used to measure the messenger RNA (mRNA) levels of specific genes after treatment with this compound derivatives. An increase or decrease in the mRNA levels of genes associated with a particular pathway would provide insights into the compound's effect on cellular signaling and function.

Enzyme-Linked Immunosorbent Assay (ELISA): This method would quantify the protein levels of the identified targets or downstream signaling molecules. ELISA provides a confirmation that the changes observed at the mRNA level by qRT-PCR are translated into changes in protein expression, which are the ultimate effectors of cellular function.

Should research be conducted, the findings could be presented as follows:

Hypothetical Data Table: Gene Expression Changes Induced by a this compound Derivative in a Cellular Model

GeneTechniqueFold Change in Expression (Treated vs. Control)P-value
Target Gene XqRT-PCR-2.5<0.05
Downstream Gene YqRT-PCR+1.8<0.05

Hypothetical Data Table: Protein Level Changes Measured by ELISA

ProteinConcentration in Control (ng/mL)Concentration in Treated (ng/mL)P-value
Target Protein X15.2 ± 1.38.1 ± 0.9<0.01
Downstream Protein Y20.5 ± 2.135.7 ± 3.5<0.01

Metabolic Profiling and Flux Analysis in Biological Systems

Currently, there are no published studies on the metabolic profiling or metabolic flux analysis of biological systems treated with this compound or its derivatives.

Metabolic profiling, or metabolomics, involves the comprehensive measurement of all small molecule metabolites in a biological sample. This provides a snapshot of the metabolic state of a cell or organism. When a biological system is exposed to a compound like a this compound derivative, metabolic profiling can reveal which metabolic pathways are perturbed.

Metabolic flux analysis takes this a step further by measuring the rates of metabolic reactions within a network. This is often achieved by using stable isotope-labeled substrates (e.g., ¹³C-glucose) and tracking the incorporation of the isotope into various metabolites over time. This dynamic information can pinpoint specific enzymes or pathways that are activated or inhibited by the compound.

For instance, if a this compound derivative were to affect cellular energy metabolism, metabolic flux analysis could quantify changes in the rates of glycolysis and the tricarboxylic acid (TCA) cycle.

A hypothetical representation of such data is shown below:

Hypothetical Data Table: Changes in Metabolic Fluxes in Response to a this compound Derivative

Metabolic PathwayMetabolic FluxFlux in Control (relative units)Flux in Treated (relative units)Percentage Change
GlycolysisGlucose to Pyruvate100 ± 8145 ± 12+45%
TCA CycleCitrate to α-Ketoglutarate80 ± 655 ± 5-31.25%

Future Perspectives and Research Opportunities

Development of Novel and Sustainable Synthetic Routes to Access Underexplored Derivatives

While general methods for the synthesis of cycloalkyl carboxylic acids exist, dedicated and efficient routes to 3-Cycloheptylpropanoic acid are not extensively documented in publicly available literature. Future research should focus on developing novel synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry. One potential avenue could be the adaptation of methods used for the synthesis of analogous compounds, such as 3-cyclohexylpropanoic acid. For instance, a synthetic pathway could involve the hydrogenation of cinnamic acid to 3-phenylpropanoic acid, followed by the hydrogenation of the aromatic ring. A patented method for 3-cyclohexylpropanoic acid involves the oxidation of cinnamic acid in an alkaline solution using a silver-carbon catalyst, followed by hydrogenation of the resulting cinnamate (B1238496) solution with a ruthenium-carbon catalyst google.com. Exploring similar catalytic systems for the synthesis of this compound could be a promising starting point.

Furthermore, the development of methods for the regioselective functionalization of the cycloheptyl ring would open doors to a vast array of novel derivatives with potentially unique properties. Techniques such as transition-metal-catalyzed C-H activation could enable the introduction of various functional groups at specific positions on the carbocyclic scaffold chemrxiv.orgchemrxiv.orgresearchgate.netresearchgate.netnih.govnih.govresearchgate.net.

Potential Synthetic StrategyKey FeaturesAnalogous Reaction
Catalytic HydrogenationTwo-step process from a readily available starting material.Synthesis of 3-cyclohexylpropanoic acid from cinnamic acid google.com.
C-H ActivationRegioselective functionalization of the cycloheptane (B1346806) ring.Palladium-catalyzed arylation of cycloalkane carboxylic acids researchgate.netnih.gov.
Malonic Ester SynthesisClassic method for forming carboxylic acids.General synthesis of substituted carboxylic acids youtube.com.

Advanced Spectroscopic and Structural Characterization of Conformational Isomers

The seven-membered ring of cycloheptane is known for its conformational complexity, existing as a dynamic equilibrium of several low-energy conformers, primarily the twist-chair and twist-boat forms biomedres.usacs.org. The attachment of a propanoic acid side chain is expected to further influence this conformational landscape. Advanced spectroscopic techniques, particularly variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, will be instrumental in elucidating the conformational dynamics of this compound and its derivatives acs.org.

Detailed structural information can be obtained through X-ray crystallography of solid-state derivatives. These experimental data, in conjunction with high-level computational studies, will provide a comprehensive understanding of the three-dimensional structure and the subtle energetic differences between various conformational isomers.

Spectroscopic TechniqueInformation GainedRelevance to this compound
Variable-Temperature NMRConformational dynamics and energy barriers.Understanding the flexibility of the cycloheptyl ring.
X-ray CrystallographyPrecise solid-state structure.Determining bond lengths, angles, and crystal packing.
Infrared (IR) SpectroscopyVibrational modes of functional groups.Confirming the presence of the carboxylic acid group.
Mass SpectrometryMolecular weight and fragmentation pattern.Determining the elemental composition and structural features.

Refinement of Computational Models for Predictive Capabilities in Rational Design

Computational chemistry offers a powerful tool for predicting the properties and behavior of molecules, thereby guiding experimental efforts. For this compound, computational models can be employed to:

Predict Conformational Preferences: High-level quantum chemical calculations can determine the relative energies of different conformers and the energy barriers for their interconversion nih.gov.

Simulate Spectroscopic Data: Theoretical calculations can predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the predicted structures.

Model Interactions with Biological Targets: Docking studies and molecular dynamics simulations can be used to predict how this compound and its derivatives might interact with enzymes or receptors, providing insights into their potential biological activities nih.gov.

The accuracy of these computational models can be continuously improved by benchmarking them against experimental data obtained from spectroscopic and structural studies.

Deeper Elucidation of Biological Mechanisms and Identification of Unexplored Target Interactions

The biological activities of this compound are currently unknown. However, related cycloalkane and cycloalkyl-containing compounds have shown a range of biological effects, including antimicrobial and anticancer properties researchgate.netnih.gov. Future research should involve systematic screening of this compound and its derivatives for various biological activities.

Initial studies could focus on its potential as an antimicrobial agent, given that other cyclohexane (B81311) derivatives have shown promise in this area researchgate.net. Furthermore, the structural similarity to some signaling molecules suggests that it could interact with various cellular targets. Identifying these targets and elucidating the underlying mechanisms of action will be a crucial step in understanding the potential therapeutic applications of this compound.

Exploration of New Applications in Emerging Fields of Chemical Science

Beyond potential biological applications, the unique structural features of this compound could make it a valuable building block in materials science and nanotechnology. The cycloheptyl group can impart specific steric and conformational properties to polymers or self-assembled monolayers. The carboxylic acid functionality provides a convenient handle for further chemical modifications and for anchoring the molecule to surfaces.

For instance, cycloalkyl carboxylic acids have been explored for their ability to undergo multifold C-H activation to create novel molecular architectures chemrxiv.orgchemrxiv.orgresearchgate.netnih.govresearchgate.net. Investigating similar transformations with this compound could lead to the development of new materials with tailored properties.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding in Complex Systems

To gain a holistic understanding of the biological effects of this compound, a multi-omics approach will be invaluable. This involves the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics to map the cellular response to the compound. For example, if the compound shows antimicrobial activity, a multi-omics study could reveal the specific metabolic pathways that are disrupted in the target organism.

In the context of fatty acid metabolism, multi-omics studies have been successfully used to identify key enzymes and pathways involved in various diseases nih.govmdpi.comnih.govmdpi.comoup.com. A similar approach could be used to investigate how this compound is metabolized in different biological systems and to identify any potential off-target effects. This comprehensive understanding is essential for the rational design of safer and more effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Cycloheptylpropanoic acid, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves catalytic hydrogenation or cyclization reactions. For example, cycloheptyl derivatives can be synthesized via Pd/C-catalyzed hydrogenation of unsaturated precursors under ethanol solvent conditions . Multi-step routes may include sulfonation (e.g., using C8H17SO2Cl and Et3N) or halogenation (e.g., HBr/CHCl3) to introduce functional groups . Optimization requires monitoring reaction parameters (temperature, catalyst loading) and using HPLC or NMR to confirm intermediate purity .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : To confirm cycloheptyl ring integrity and propanoic acid chain connectivity .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment, especially when synthesizing derivatives .
  • Mass Spectrometry (MS) : To validate molecular weight and fragmentation patterns .
    Cross-reference data with NIST Chemistry WebBook for spectral validation .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, as recommended for structurally similar carboxylic acids .
  • Emergency Procedures : In case of exposure, rinse skin/eyes with water for 15+ minutes and consult medical personnel .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Cross-Database Validation : Compare NMR/IR spectra with PubChem or NIST entries to identify anomalies .
  • Isotopic Labeling : Use deuterated solvents to eliminate solvent peaks in NMR analysis .
  • Computational Modeling : Employ density functional theory (DFT) to predict spectral patterns and reconcile discrepancies .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C, PtO2, or Raney Ni for hydrogenation efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve intermediate solubility .
  • Quenching Optimization : Adjust pH during acidification steps to minimize side-product formation .

Q. How does this compound interact with biological systems, and what assays are suitable for studying these interactions?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorescence-based assays to study interactions with cyclooxygenase (COX) or lipoxygenase (LOX) enzymes .
  • Cell Culture Models : Test cytotoxicity in human hepatocyte lines (e.g., HepG2) using MTT assays .
  • Metabolic Stability : Perform LC-MS/MS to track metabolite formation in microsomal preparations .

Q. What computational tools are effective for predicting the reactivity of this compound in drug design?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., GPCRs) .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area .
  • InChI Key Analysis : Leverage PubChem’s InChI keys (e.g., QEBLLSSGRQCVJI-UHFFFAOYSA-N) to predict metabolic pathways .

Q. How can researchers validate this compound as a reference standard in pharmacological studies?

  • Methodological Answer :

  • Pharmacopeial Compliance : Compare purity (>95% by HPLC) and spectral data against USP/EP standards .
  • Stability Testing : Conduct accelerated degradation studies under varying pH and temperature conditions .
  • Cross-Lab Reproducibility : Share samples with collaborative labs to verify analytical results .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the solubility of this compound in polar vs. non-polar solvents?

  • Methodological Answer :

  • Replicate Experiments : Perform solubility tests in triplicate using USP-class solvents .
  • Temperature Control : Document ambient vs. controlled temperatures, as solubility may vary significantly at 25°C vs. 37°C .
  • Particle Size Analysis : Use dynamic light scattering (DLS) to assess how crystallinity affects dissolution rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.